molecular formula C18H22ClFN2 B5785268 N'-benzyl-N'-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine

N'-benzyl-N'-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B5785268
M. Wt: 320.8 g/mol
InChI Key: ZCLHNTDJFTVBFW-UHFFFAOYSA-N
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Description

N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of benzylamine with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylethylenediamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chloro-fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-chloroacetamide
  • N-benzyl-2-chloroacetamide
  • N-benzyl-N-methyl-2-fluoroacetamide

Uniqueness

N’-benzyl-N’-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its selectivity and potency in various applications.

Properties

IUPAC Name

N'-benzyl-N'-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN2/c1-21(2)11-12-22(13-15-7-4-3-5-8-15)14-16-17(19)9-6-10-18(16)20/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHNTDJFTVBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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